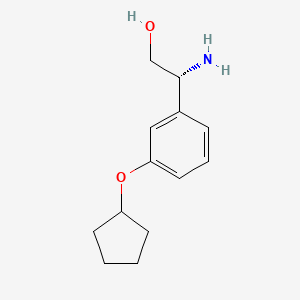![molecular formula C7H12N2O B13054009 2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
2-Methyl-2,6-diazaspiro[3.4]octan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18298 g/mol This compound is part of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms
準備方法
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable amine with a ketone under controlled conditions to form the spirocyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.
化学反応の分析
2-Methyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides).
科学的研究の応用
2-Methyl-2,6-diazaspiro[3.4]octan-7-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic compounds’ reactivity.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one, particularly as a sigma-1 receptor antagonist, involves binding to the sigma-1 receptor. This interaction modulates the receptor’s activity, leading to enhanced analgesic effects when used in conjunction with opioids. The compound’s ability to prevent opioid tolerance is attributed to its influence on the receptor’s signaling pathways .
類似化合物との比較
2-Methyl-2,6-diazaspiro[3.4]octan-7-one can be compared to other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one hydrochloride: Similar in structure but with different physicochemical properties due to the presence of a hydrochloride group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with distinct applications and reactivity profiles.
The uniqueness of this compound lies in its specific structural features and its potential as a sigma-1 receptor antagonist, which sets it apart from other spirocyclic compounds.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
2-methyl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)2-6(10)8-3-7/h2-5H2,1H3,(H,8,10) |
InChIキー |
XBASBPYVSWGLJP-UHFFFAOYSA-N |
正規SMILES |
CN1CC2(C1)CC(=O)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
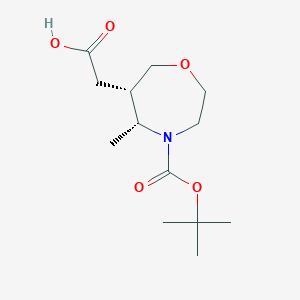
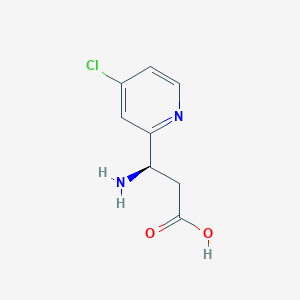
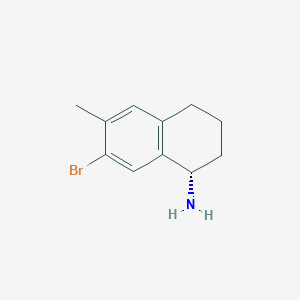
![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
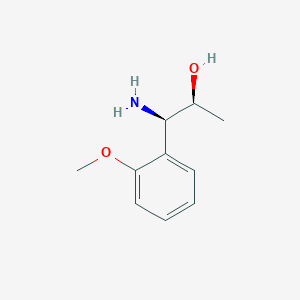
![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)

![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
